molecular formula C16H15NO3 B11953222 N-Piperonylidene-P-phenetidine CAS No. 53384-69-3

N-Piperonylidene-P-phenetidine

Cat. No.: B11953222
CAS No.: 53384-69-3
M. Wt: 269.29 g/mol
InChI Key: BDYURPHWKSBOIF-UHFFFAOYSA-N
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Description

N-Piperonylidene-P-phenetidine is a chemical compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes a piperonylidene group attached to a phenetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Piperonylidene-P-phenetidine typically involves the condensation of piperonal with p-phenetidine under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond between the piperonylidene and phenetidine groups.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Piperonylidene-P-phenetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Piperonylidene-P-phenetidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Piperonylidene-P-phenetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

N-Piperonylidene-P-phenetidine can be compared with other similar compounds, such as:

    Piperonylidene derivatives: These compounds share the piperonylidene group and may have similar chemical properties and applications.

    Phenetidine derivatives: Compounds with the phenetidine moiety may exhibit similar biological activities and uses.

Uniqueness: this compound is unique due to its specific combination of piperonylidene and phenetidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53384-69-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C16H15NO3/c1-2-18-14-6-4-13(5-7-14)17-10-12-3-8-15-16(9-12)20-11-19-15/h3-10H,2,11H2,1H3

InChI Key

BDYURPHWKSBOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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